molecular formula C9H5N3 B1294853 1,1-dicyano-2-(pyridine-4-yl)ethylene CAS No. 63080-75-1

1,1-dicyano-2-(pyridine-4-yl)ethylene

Cat. No.: B1294853
CAS No.: 63080-75-1
M. Wt: 155.16 g/mol
InChI Key: VEURXLCIKUWIPW-UHFFFAOYSA-N
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Description

1,1-dicyano-2-(pyridine-4-yl)ethylene: is a chemical compound with the molecular formula C9H5N3. It is also known by other names such as this compound and 2-(pyridin-4-ylmethylidene)propanedinitrile. This compound consists of a pyridine ring attached to a malononitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-dicyano-2-(pyridine-4-yl)ethylene can be synthesized from malonic acid and cyanide. The reaction is catalyzed by an acid and proceeds in two steps. In the first step, malonic acid is heated with aqueous hydrocyanic acid and an acid catalyst to produce a mixture of malononitrile and formic acid. Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods: The industrial production of malononitrile typically involves the gas-phase reaction of acetonitrile and cyanogen chloride . This method is mainly practiced in regions with less stringent environmental regulations. The reaction produces malononitrile and hydrochloric acid as by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1-dicyano-2-(pyridine-4-yl)ethylene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

1,1-dicyano-2-(pyridine-4-yl)ethylene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has shown potential in inhibiting the activity of several enzymes, including acetylcholinesterase, adenylate cyclase, and nitric oxide synthase.

    Medicine: Research has indicated its potential use as a therapeutic agent for various diseases and disorders, such as cancer, diabetes, and Alzheimer’s disease.

    Industry: It is used in the synthesis of pharmaceuticals, pesticides, fungicides, solvatochromic dyes, and organic semiconductors.

Mechanism of Action

1,1-dicyano-2-(pyridine-4-yl)ethylene is believed to act as an inhibitor of several enzymes, including acetylcholinesterase, adenylate cyclase, and nitric oxide synthase . It has also been shown to inhibit the activity of other enzymes, such as glutathione S-transferase, cytochrome P450, and cyclooxygenase . The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby preventing their normal function .

Comparison with Similar Compounds

    Malononitrile: A simpler analog with the formula CH2(CN)2, used as a building block in organic synthesis.

    Cyanoacetamide: Another related compound used in the synthesis of heterocyclic compounds.

    Cyanothioacetamide: Similar to cyanoacetamide but contains a sulfur atom, used in various chemical reactions.

Uniqueness: 1,1-dicyano-2-(pyridine-4-yl)ethylene is unique due to its combination of a pyridine ring and malononitrile group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications.

Properties

IUPAC Name

2-(pyridin-4-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURXLCIKUWIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212410
Record name Malononitrile, (4-pyridylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63080-75-1
Record name 2-(4-Pyridinylmethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63080-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, (4-pyridylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (4-pyridylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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